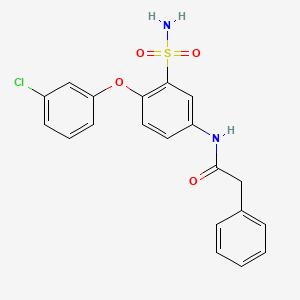
BAY-1797
Overview
Description
BAY-1797 is a potent, orally active, and selective antagonist of the P2X4 receptor, a ligand-gated ion channel. This compound has shown significant anti-nociceptive and anti-inflammatory effects, making it an attractive therapeutic target for conditions involving chronic inflammation and neuropathic pain .
Mechanism of Action
Target of Action
BAY-1797 primarily targets the P2X4 receptor . The P2X4 receptor is a ligand-gated ion channel expressed in a variety of cell types, particularly those involved in inflammatory and immune processes, including monocytes, macrophages, mast cells, and microglia .
Mode of Action
this compound acts as a potent, orally active, and selective antagonist of the P2X4 receptor . It inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels .
Biochemical Pathways
The activation of P2X4 by extracellular adenosine triphosphate (ATP) releases pro-inflammatory cytokines and prostaglandins such as PGE2 . By inhibiting the P2X4 receptor, this compound can potentially disrupt these pathways, leading to anti-nociceptive and anti-inflammatory effects .
Result of Action
this compound shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . This compound also induces a significant reduction of the ipsilateral paw load 24 and 48 hours after CFA injection .
Biochemical Analysis
Biochemical Properties
BAY-1797 inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels . This compound also inhibits a panel of off-targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters at 10 μM .
Cellular Effects
This compound shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . This compound induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection .
Molecular Mechanism
This compound binds to the same allosteric site located at the subunit interface at the top of the extracellular domain of the P2X4 receptor . This binding prevents the structural changes of the extracellular domain associated with channel activation .
Temporal Effects in Laboratory Settings
This compound shows a significant induction of PGE2 levels in the inflamed paw in the mouse CFA inflammatory pain model . It also induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection . Furthermore, this compound treatment shows the AUC norm, Vss, and t1/2 are 1.06 kg h/L, 3.67 l/kg and 2.64 hours, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known that this compound inhibits a panel of off-targets, including GPCRs, ion channels, kinases, and transporters at 10 μM .
Preparation Methods
The synthesis of BAY-1797 involves several steps, starting with the preparation of the core structure, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 3-chlorophenol with 4-nitrophenylsulfonamide to form the intermediate compound.
Reduction and acylation: The nitro group is reduced to an amine, followed by acylation with phenylacetic acid to form the final product.
Industrial production methods for this compound are not widely documented, but the synthesis likely involves similar steps with optimization for large-scale production.
Chemical Reactions Analysis
BAY-1797 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group in the intermediate stages of synthesis.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives of the core structure, which can be further modified for specific applications.
Scientific Research Applications
BAY-1797 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the P2X4 receptor and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving purinergic receptors.
Medicine: Explored as a potential therapeutic agent for conditions involving chronic inflammation and neuropathic pain.
Industry: Potential applications in the development of new anti-inflammatory and analgesic drugs.
Comparison with Similar Compounds
BAY-1797 is unique in its high selectivity for the P2X4 receptor compared to other P2X receptor subtypes. Similar compounds include:
A-804598: Another P2X4 antagonist, but with different selectivity and potency profiles.
JNJ-47965567: A P2X7 antagonist with some overlapping effects but different receptor selectivity.
5-BDBD: A P2X4 antagonist with lower potency compared to this compound.
This compound stands out due to its high potency and selectivity for the P2X4 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMAFXYMYNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



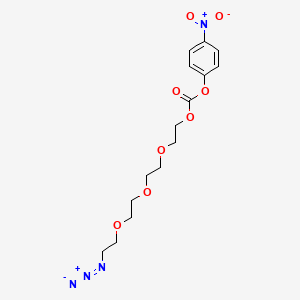
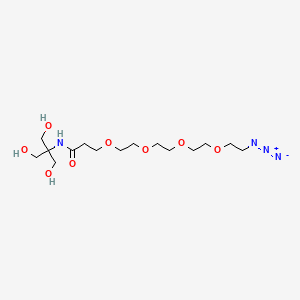
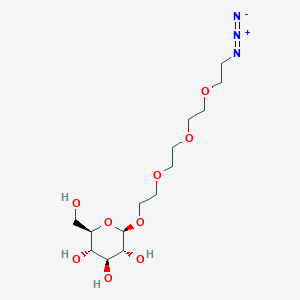
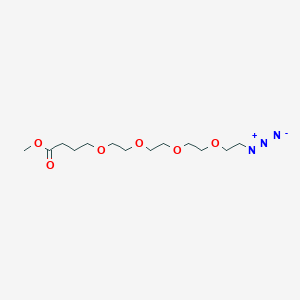
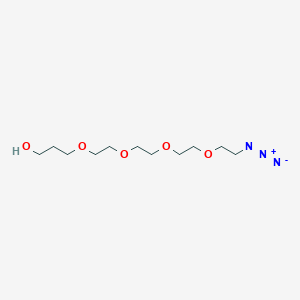
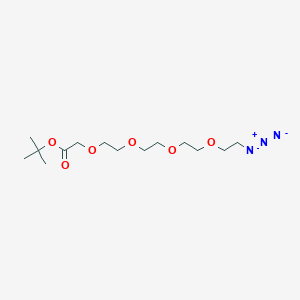
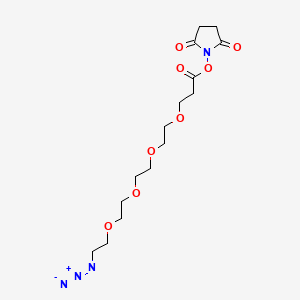
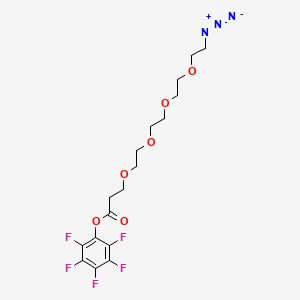
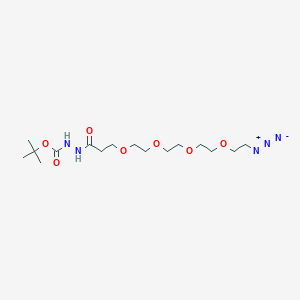
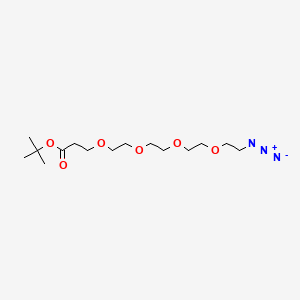
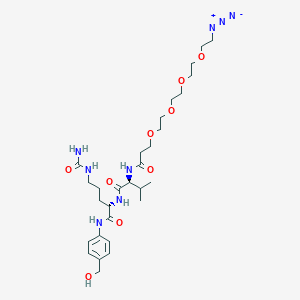
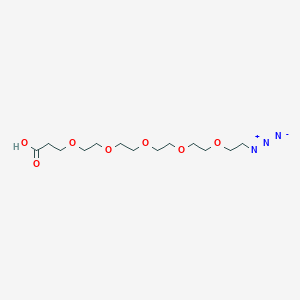
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)
